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Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance

to conventional antifungal therapies and their role in persistent infections. The formation of

these complex, structured communities of fungal cells encased in a self-produced extracellular

matrix is a key virulence factor for many pathogenic fungi, including Candida albicans and

Cryptococcus neoformans. Recently, the anthelmintic drug niclosamide, a salicylanilide

derivative, has been identified as a potent inhibitor of fungal biofilm formation. These

application notes provide an overview of the use of niclosamide in studying and combating

fungal biofilms, detailing its mechanism of action and providing protocols for its application in

research settings.

Mechanism of Action

Niclosamide exhibits its antifungal and anti-biofilm properties primarily by targeting

mitochondrial function.[1][2] The proposed mechanism involves the inhibition of the

mitochondrial protein NDU1, a key component of the electron transport chain.[3][4][5] This

inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an

increase in the production of reactive oxygen species (ROS). The resulting cellular stress

inhibits crucial virulence traits such as filamentation (the transition from yeast to hyphal form) in

Candida albicans, which is a critical step in biofilm formation. Furthermore, transcriptional

profiling of C. albicans treated with niclosamide reveals a signature consistent with the
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mitochondria-to-nucleus retrograde response, a signaling pathway that communicates

mitochondrial dysfunction to the nucleus to alter gene expression.

Quantitative Data Summary
The following tables summarize the reported effects of niclosamide on fungal biofilm formation

and viability.

Table 1: Effect of Niclosamide on Candida spp. Biofilm Formation

Fungal Species
Niclosamide
Concentration

Observed Effect Reference

Candida albicans 5 µM
15% inhibition of

biofilm production

Candida albicans 0.33 µg/mL
Anti-biofilm activity

observed

Candida albicans 1.64 µg/mL
>15% inhibition of

biofilm

Candida albicans

(Fluconazole-

resistant)

0.5 - 2 µg/mL (NCL-

EPO-NP)

>50% inhibition of

biofilm

Candida albicans

(preformed biofilm)

2 µg/mL (NCL-EPO-

NP)

>50% reduction in

metabolic activity

Candida auris 1 µM
Inhibition of biofilm

formation

*NCL-EPO-NP: Niclosamide-loaded Eudragit EPO nanoparticles

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

of Niclosamide against Cryptococcus neoformans
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Strain MIC MFC Reference

JEC21 < 0.78 µg/mL 1.56 µg/mL

H99 1.56 µg/mL > 100 µg/mL

Signaling Pathway and Experimental Workflow
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Figure 1. Proposed mechanism of niclosamide's anti-biofilm activity.
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Experimental Workflow: Biofilm Inhibition Assay

Prepare fungal cell suspension

Dispense into 96-well plate

Add serial dilutions of Niclosamide

Incubate to allow biofilm formation

Wash to remove planktonic cells

Quantify biofilm

Crystal Violet Staining (Biomass) XTT Assay (Metabolic Activity)
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Figure 2. General workflow for a fungal biofilm inhibition assay.

Experimental Protocols
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Herein are detailed protocols for key experiments involving the use of niclosamide to study

fungal biofilm formation.

Protocol 1: Fungal Biofilm Inhibition Assay

This protocol is designed to assess the ability of niclosamide to inhibit the formation of fungal

biofilms.

Materials:

Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans)

Appropriate growth medium (e.g., RPMI-1640 for C. albicans, Sabouraud Dextrose Broth for

C. neoformans)

Niclosamide stock solution (dissolved in a suitable solvent like DMSO)

Sterile 96-well flat-bottom polystyrene microtiter plates

Phosphate-buffered saline (PBS)

Incubator

Procedure:

Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate liquid

medium at 37°C.

Wash the cells with PBS and resuspend in fresh medium to a final concentration of 1 x 10^6

cells/mL.

Plate Setup: Add 100 µL of the fungal cell suspension to each well of a 96-well plate.

Niclosamide Treatment: Prepare serial dilutions of the niclosamide stock solution in the

growth medium. Add 100 µL of the niclosamide dilutions to the wells containing the fungal

suspension. Include a vehicle control (medium with the solvent used to dissolve niclosamide)

and a no-treatment control.
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Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm

formation.

Washing: Carefully aspirate the medium from each well and wash the biofilms twice with 200

µL of sterile PBS to remove non-adherent, planktonic cells.

Quantification: Proceed with a quantification method such as the Crystal Violet assay

(Protocol 2) or the XTT assay (Protocol 3).

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol measures the total biomass of the formed biofilm.

Materials:

96-well plate with formed biofilms (from Protocol 1)

0.1% (w/v) Crystal Violet solution

95% Ethanol

Microplate reader

Procedure:

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

Staining: Remove the methanol and add 200 µL of 0.1% Crystal Violet solution to each well.

Incubate at room temperature for 20 minutes.

Washing: Discard the Crystal Violet solution and wash the plate thoroughly with sterile water

to remove excess stain.

Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stain. Incubate for 10-15

minutes.

Quantification: Measure the absorbance at 570 nm using a microplate reader. The

absorbance is directly proportional to the biofilm biomass.
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Protocol 3: Quantification of Biofilm Metabolic Activity using XTT Assay

This protocol assesses the metabolic activity of the cells within the biofilm, providing an

indication of cell viability.

Materials:

96-well plate with formed biofilms (from Protocol 1)

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1

mg/mL in PBS)

Menadione solution (10 mM in acetone)

Microplate reader

Procedure:

Prepare XTT-Menadione Solution: For each plate, mix 5 mL of the XTT solution with 10 µL of

the menadione solution.

Assay: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to

control wells (no biofilm).

Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.

Quantification: Measure the absorbance of the formazan product at 490 nm using a

microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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